

Entfernung von Verunreinigungen aus Trichlormethylsilan vor der Verwendung

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748

[Get Quote](#)

Technisches Support-Center: Reinigung von Trichlormethylsilan

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur Entfernung von Verunreinigungen aus **Trichlormethylsilan** (TCMS) vor dessen Verwendung in Experimenten.

Häufig gestellte Fragen (FAQs)

F1: Welche sind die häufigsten Verunreinigungen in handelsüblichem **Trichlormethylsilan**?

A1: **Trichlormethylsilan**, das typischerweise durch die Müller-Rochow-Synthese hergestellt wird, enthält oft eine Reihe von Verunreinigungen.^[1] Dazu gehören andere Methylchlorsilane, metallische Verunreinigungen und durch Hydrolyse entstandene Produkte.

F2: Warum ist die Entfernung dieser Verunreinigungen so wichtig?

A2: Verunreinigungen können die Reaktivität des **Trichlormethylsilans** beeinflussen, zu unerwünschten Nebenreaktionen führen und die Reinheit des Endprodukts beeinträchtigen. Insbesondere metallische Verunreinigungen können die Effizienz in Prozessen wie der Herstellung von Polysilicium für Photovoltaik-Anwendungen erheblich beeinträchtigen.^[2]

F3: Welche Methoden eignen sich am besten zur Reinigung von **Trichlormethylsilan** im Labormaßstab?

A3: Die fraktionierte Destillation ist die primäre und effektivste Methode zur Reinigung von **Trichlormethylsilan**.^[3]^[4] Sie trennt Verbindungen aufgrund ihrer unterschiedlichen Siedepunkte.^[3] Für die Entfernung spezifischer Verunreinigungen wie Chlorwasserstoff kann eine Destillation unter Zusatz eines säurebindenden Mittels wie Chinolin sinnvoll sein.

F4: Wie kann die Reinheit von **Trichlormethylsilan** nach der Reinigung überprüft werden?

A4: Die Reinheit wird typischerweise mittels Gaschromatographie (GC), oft in Kopplung mit Massenspektrometrie (GC-MS) oder einem Flammenionisationsdetektor (GC-FID), analysiert.^[5]^[6] Für die Bestimmung von metallischen Spurenverunreinigungen ist die Massenspektrometrie mit induktiv gekoppeltem Plasma (ICP-MS) die Methode der Wahl.^[2]

Leitfäden zur Fehlerbehebung

Problem	Mögliche Ursache	Lösungsvorschlag
Geringe Ausbeute nach der Destillation	1. Ineffiziente Destillationskolonne.	1. Verwenden Sie eine Fraktionierkolonne mit einer ausreichenden Anzahl an theoretischen Böden (z.B. Vigreux-Kolonne).[3]
2. Zu hohe oder zu niedrige Destillationstemperatur.	2. Optimieren Sie die Temperatur und den Druck der Destillation. Eine zu hohe Temperatur kann zur Zersetzung führen, eine zu niedrige zu einem unvollständigen Überdestillieren.	
3. Undichtigkeiten in der Apparatur.	3. Überprüfen Sie alle Glasverbindungen auf Dichtigkeit, um den Verlust von Dämpfen zu vermeiden.	
Produkt ist nach der Destillation immer noch verunreinigt	1. Siedepunkte der Verunreinigungen liegen zu nah am Produkt.	1. Erhöhen Sie die Trennleistung durch Verwendung einer längeren Fraktionierkolonne oder einer Kolonne mit Füllkörpern.[3][7]
2. Destillationsrate ist zu hoch.	2. Führen Sie die Destillation langsam und mit einem konstanten Rücklaufverhältnis durch, um eine optimale Trennung zu gewährleisten.[8]	
3. Mitreißen von Flüssigkeitströpfchen (Überkochen).	3. Reduzieren Sie die Heizleistung und stellen Sie sicher, dass der Füllstand im Destillationskolben nicht zu hoch ist.	

Das Produkt verfärbt sich oder zersetzt sich während der Destillation	1. Überhitzung des Destillationskolbens.	1. Verwenden Sie ein Heizbad (Öl oder Sand) für eine gleichmäßigere Wärmeverteilung und vermeiden Sie direktes Heizen mit einem Heizpilz.
2. Anwesenheit von reaktiven Verunreinigungen.	2. Führen Sie vor der fraktionierten Destillation eine einfache Destillation durch, um nichtflüchtige oder hochsiedende reaktive Verunreinigungen zu entfernen.	
Anwesenheit von Chlorwasserstoff (HCl) im gereinigten Produkt	1. Hydrolyse von Trichlormethylsilan durch Feuchtigkeit.	1. Arbeiten Sie unter striktem Feuchtigkeitsausschluss (trockene Glasgeräte, Inertgasatmosphäre).
2. Unzureichende Entfernung während der Destillation.	2. Fügen Sie vor der Destillation eine kleine Menge eines hochsiedenden tertiären Amins (z.B. Chinolin) hinzu, um HCl als Salz zu binden. ^[9] Alternativ kann das Destillat mit einer Base gewaschen werden, wenn das Produkt nicht wasserempfindlich ist. ^[10] ^[11]	

Quantitative Daten zu Verunreinigungen

Die folgende Tabelle fasst typische Verunreinigungen und deren Konzentrationen vor und nach der Reinigung zusammen.

Tabelle 1: Typische Verunreinigungen in **Trichlormethylsilan** und deren Reduktion durch Reinigung

Verunreinigung	Typische Konzentration (roh)	Zielkonzentration (gereinigt)	Analysemethode
Metallische Verunreinigungen			
Eisen (Fe)	> 1 ppb (kann durch Lagerung in Edelstahlbehältern ansteigen)[2]	< 1 ppb	ICP-MS[2]
Nickel (Ni)	> 1 ppb (kann durch Lagerung in Edelstahlbehältern ansteigen)[2]	< 1 ppb	ICP-MS[2]
Chrom (Cr)	> 1 ppb (kann durch Lagerung in Edelstahlbehältern ansteigen)[2]	< 1 ppb	ICP-MS[2]
Bor (B)	Variabel, oft im ppm-Bereich	< 0.1 ppm	ICP-MS, Destillative Trennung[12]
Organische/Silan-Verunreinigungen			
Methylsilane	Variabel	≤ 0.01 ppmw	GC/MS-SIM[6]
Kohlenwasserstoffe	Variabel	≤ 0.05 ppmw	GC/MS-SIM[6]
Dichlordimethylsilan	Variabel (Nebenprodukt der Synthese)	< 0.1 %	GC-FID, GC-MS[5]
Chlortrimethylsilan	Variabel (Nebenprodukt der Synthese)	< 0.1 %	GC-FID, GC-MS[5]

Experimentelle Protokolle

Protokoll 1: Reinigung von Trichlormethylsilan durch fraktionierte Destillation

Ziel: Entfernung von Verunreinigungen mit unterschiedlichen Siedepunkten.

Materialien:

- Rundkolben
- Vigreux-Kolonne (mind. 30 cm)
- Destillationskopf mit Thermometeranschluss
- Liebigkühler
- Destillationsvorstoß (Spinne)
- Mehrere Rundkolben als Vorlagen
- Heizpilz mit Magnetrührer und Rührfisch
- Trockenrohre mit Calciumchlorid
- Inertgas (Argon oder Stickstoff)

Durchführung:

- Die gesamte Glasapparatur wird im Ofen getrocknet und unter einer Inertgasatmosphäre abgekühlt.
- Der zu reinigende **Trichlormethylsilan** wird in den Destillationskolben gefüllt (maximal bis zur Hälfte füllen). Ein Rührfisch wird hinzugefügt.
- Die Apparatur wird gemäß dem untenstehenden Diagramm zusammengebaut. Alle Öffnungen werden mit Trockenrohren versehen, um den Eintritt von Feuchtigkeit zu verhindern.

- Der Kolben wird langsam erhitzt. Die Destillation sollte mit einer Rate von etwa 1-2 Tropfen pro Sekunde erfolgen.
- Die erste Fraktion (Vorschnitt), die bei einer niedrigeren Temperatur als der Siedepunkt von **Trichlormethylsilan** (66 °C) übergeht, wird in einer separaten Vorlage gesammelt und verworfen.
- Die Hauptfraktion wird bei einem konstanten Siedepunkt von 66 °C gesammelt. Die Temperatur am Destillationskopf muss während der Sammlung dieser Fraktion stabil bleiben.
- Sobald die Temperatur ansteigt oder abfällt, wird die Destillation gestoppt oder die Vorlage gewechselt, um die Nachlaufraktion aufzufangen.
- Das gereinigte Produkt wird unter Inertgasatmosphäre in einem dichten Behälter gelagert.

Protokoll 2: Analytische Bestimmung der Reinheit mittels GC-MS

Ziel: Quantitative Bestimmung von organischen und Silan-Verunreinigungen.

Instrumentenparameter (Beispiel):

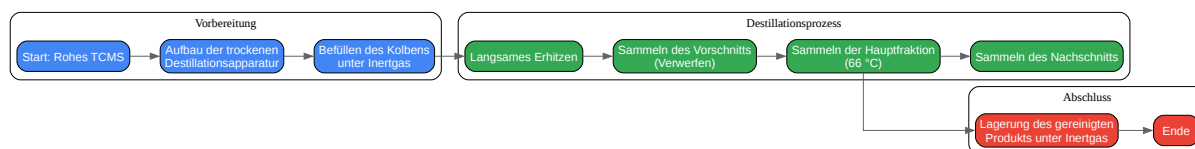
- Gaschromatograph (GC):
 - Injektor: Split/Splitless, 250 °C
 - Trägergas: Helium, konstanter Fluss von 1.0 mL/min
 - Säule: HP-5ms (oder äquivalente unpolare Säule), 30 m x 0.25 mm x 0.25 µm
 - Ofenprogramm: Start bei 40 °C (2 min halten), dann mit 10 °C/min auf 280 °C heizen (5 min halten).
- Massenspektrometer (MS):
 - Ionenquelle: Elektronenstoßionisation (EI), 70 eV, 230 °C

- Transferlinie: 280 °C
- Scan-Modus: Full Scan (m/z 35-400) oder Selected Ion Monitoring (SIM) für Spurenanalytik.[6]

Durchführung:

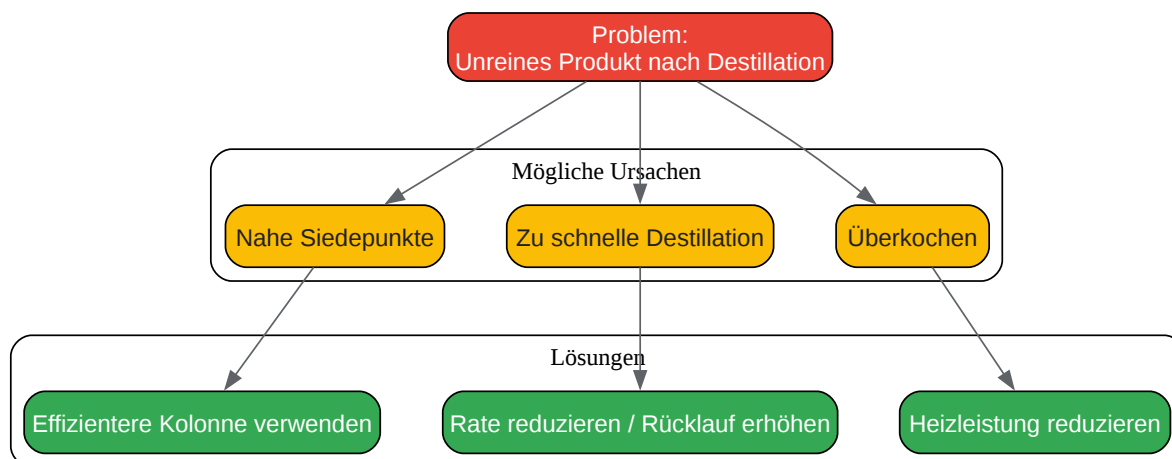
- Erstellung einer Kalibrierkurve mit Standards bekannter Konzentration für die erwarteten Verunreinigungen und **Trichlormethylsilan**.
- Die gereinigte **Trichlormethylsilan**-Probe wird in einem geeigneten, trockenen Lösungsmittel (z.B. Hexan) verdünnt.
- Eine Aliquote der verdünnten Probe wird in den GC-MS injiziert.
- Die Identifizierung der Peaks erfolgt durch Vergleich der Retentionszeiten und Massenspektren mit denen der Referenzsubstanzen.
- Die Quantifizierung erfolgt über die Peakflächen im Verhältnis zur Kalibrierkurve.

Visualisierungen



[Click to download full resolution via product page](#)

Abbildung 1: Arbeitsablauf für die fraktionierte Destillation von **Trichlormethylsilan**.



[Click to download full resolution via product page](#)

Abbildung 2: Logisches Diagramm zur Fehlerbehebung bei unreinem Destillat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichloromethylsilane | CH_3SiCl_3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP2862840A1 - Method for producing high-purity polycrystalline silicon - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. gccpo.org [gccpo.org]
- To cite this document: BenchChem. [Entfernung von Verunreinigungen aus Trichlormethylsilan vor der Verwendung]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14281748#entfernung-von-verunreinigungen-aus-trichlormethylsilan-vor-der-verwendung>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com